molecular formula C6H13NO2S B078160 Methionine methyl ester CAS No. 10332-17-9

Methionine methyl ester

Cat. No.: B078160
CAS No.: 10332-17-9
M. Wt: 163.24 g/mol
InChI Key: UIHPNZDZCOEZEN-YFKPBYRVSA-N
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Description

Methionine methyl ester is a derivative of the essential amino acid methionine. It is characterized by the presence of a methyl ester group attached to the carboxyl end of the methionine molecule. This compound is widely used in various fields, including organic synthesis, medicinal chemistry, and biochemical research, due to its unique properties and reactivity.

Mechanism of Action

Target of Action

Methionine methyl ester primarily targets the methionine cycle , a crucial metabolic pathway . It is involved in the formation of S-adenosyl-methionine (SAM), a universal methyl donor . The compound’s primary targets are therefore the enzymes and substrates involved in this cycle.

Mode of Action

The compound interacts with its targets by participating in methylation reactions . This compound, as a methyl donor, contributes to the methylation of various substrates, influencing gene expression and protein function .

Biochemical Pathways

This compound is involved in the methionine cycle , the transsulfuration pathway , and polyamine biosynthesis . These pathways are interconnected and play a crucial role in cellular functions such as gene expression, redox homeostasis, and cell proliferation . This compound, through its involvement in these pathways, can influence these cellular processes.

Pharmacokinetics

It is known that methionine and its derivatives are primarily excreted through urine . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a methyl donor. Methylation can regulate a wide range of processes, including those responsible for lifespan extension . Additionally, methionine and its derivatives may have antioxidant activity and protect cells from oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methionine methyl ester can be synthesized through the esterification of methionine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides a convenient and efficient route to obtain this compound . The reaction is typically carried out under mild conditions, resulting in good to excellent yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification processes. These processes may utilize various catalysts and solvents to optimize yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: Methionine methyl ester undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form methionine sulfoxide methyl ester.

    Reduction: Reduction reactions can convert this compound back to methionine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products:

    Oxidation: Methionine sulfoxide methyl ester.

    Reduction: Methionine.

    Substitution: Various substituted methionine derivatives depending on the nucleophile used.

Scientific Research Applications

Methionine methyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methionine methyl ester can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its ester group, which imparts different reactivity and solubility properties compared to methionine and its analogues. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

IUPAC Name

methyl (2S)-2-amino-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHPNZDZCOEZEN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908324
Record name Methyl methioninate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10332-17-9, 2491-18-1
Record name (+)-L-Methionine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10332-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methionine methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl methioninate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl methionate
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Record name Methyl L-methionate hydrochloride
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Record name METHIONINE METHYL ESTER
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Similarly to Example 45 but using methyl DL-methioninate (10.033 g., 61.5 mmole) and (+)-tartaric acid (9.506 g., 63.4 mmole, 1.03 equiv.) in dried methanol (50 ml., i.e. 20% ester concentration) and adding anisaldehyde (7.5 ml., 8.43 g., 61.9 mmole, 1 equiv.) and stirring for 44 hours to give methyl L-methioninate (+)-hemitartrate (11.208 g., 58%), [α]D21 + 28.8° (c 3.038, H2O).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methionine methyl ester?

A1: this compound has a molecular formula of C6H13NO2S and a molecular weight of 163.24 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have characterized this compound using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. []

Q3: What is the stability of this compound under various conditions?

A3: this compound hydrochloride's stability can be affected by temperature. In a study examining the chlorinolysis of methionine derivatives, researchers observed that the reaction with chlorine did not proceed under the same conditions as other derivatives when using the sulfone derivative of methionine. []

Q4: What is the solubility of this compound in different solvents?

A4: The solubility of this compound can vary depending on the solvent and whether it is in its free base or hydrochloride salt form. For instance, the hydrochloride salt is soluble in water, while the free base exhibits better solubility in organic solvents. [, ]

Q5: How does this compound interact with lysosomes?

A5: this compound is known to induce lysosomal disruption. Research shows that treating cultured cells with 20 mmol/L of this compound for 45 minutes effectively lyses lysosomes. [, ] This property has been utilized for the isolation of lysosomal membranes.

Q6: Does this compound affect protein degradation?

A6: Yes, studies show that this compound can inhibit protein degradation, likely due to its interaction with lysosomes. For example, perfusion of rat hearts with a buffer containing 10 mM this compound for 20 minutes decreased the rate of proteolysis. [] This effect was found to be reversible upon removal of the compound.

Q7: Are there any specific transporters for this compound in bacterial cells?

A7: While specific transporters for this compound have not been identified, research suggests that L-methionine and its non-sulfur analog, L-norleucine, can partially block the transport of N-acetylneuraminic acid in Escherichia coli K-235. [] This observation hints at potential interactions with amino acid transport systems.

Q8: What are the applications of this compound in organic synthesis?

A8: this compound serves as a versatile building block in organic synthesis. For example, it is used as a starting material for the synthesis of N-(benzyloxycarbonyl)-L-vinylglycine methyl ester, a key intermediate in the preparation of various pharmaceuticals and bioactive compounds. [, ]

Q9: Can this compound be used in the synthesis of peptides?

A9: Yes, this compound can be used in peptide synthesis. One study demonstrated its incorporation into a peptic partial hydrolyzate from faba bean protein isolate through a plastein reaction using thermitase. [, ] The researchers found that the incorporation of methionine occurred stereospecifically.

Q10: Can this compound form complexes with metal ions?

A10: Yes, this compound can act as a ligand and form coordination complexes with various metal ions. Studies have investigated its interactions with diorganotin(IV) compounds like dimethyltin(IV), dibutyltin(IV), and diphenyltin(IV). [] The stability constants of these complexes were determined, and researchers analyzed the displacement of coordinated this compound by DNA constituents.

Q11: What is the role of this compound in metal-catalyzed reactions?

A11: this compound, when complexed with metal ions, can influence the rate of chemical reactions. For example, researchers studied the kinetics of base hydrolysis of α-amino acid esters in the presence of [Cu-Me4en]2+ complex (where Me4en is N,N,N′,N′-tetramethylethylenediamine) and found that the presence of this complex influenced the reaction rate. [] Similar studies investigated the catalytic activity of palladium(II) complexes with this compound in the hydrolysis of amino acid esters. [, ]

Q12: Does this compound possess any inherent pharmacological activity?

A12: While this compound itself might not exhibit direct pharmacological effects, derivatives and analogs have been explored for their potential therapeutic applications. For instance, a conjugate of penta-O-acetylglycyrrhizic acid with this compound demonstrated promising anti-inflammatory and anti-ulcer activities in animal models. []

Q13: Has this compound been investigated in the context of cancer research?

A13: Gold(III) acyclic carbene complexes incorporating this compound as part of the ligand system have shown potential as anticancer agents. These complexes demonstrated anti-proliferative effects against human adenoma-type lung cancer cells. Furthermore, compared to cisplatin, these complexes exhibited improved selectivity for MCF-7 breast cancer cells over healthy fibroblasts. []

Q14: Are there any other notable biological applications of this compound?

A14: this compound has been explored in the development of inhibitors for specific enzymes. For instance, researchers synthesized amino acid derived azolides, including one derived from L-methionine methyl ester, that function as irreversible inhibitors of porcine pancreatic elastase and human leukocyte elastase. []

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